Home > Products > Screening Compounds P143884 > N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide - 2418709-53-0

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Catalog Number: EVT-2823146
CAS Number: 2418709-53-0
Molecular Formula: C15H14N4O3
Molecular Weight: 298.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: These compounds are a series of thiophene-2-carboxamides containing a 4-oxoazetidin-1-yl group. They were synthesized and characterized in a study focused on exploring their antimicrobial activity and docking properties. []

Relevance: This group of compounds shares the 4-oxoazetidin-1-yl structural motif with N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide. The presence of this common feature suggests potential similarities in their biological activities and warrants further investigation. [https://www.semanticscholar.org/paper/dedf8f367643a44d31ce3ac8ca3085237cdcc5c5] []

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a pyrimidin-5-yl moiety incorporated into its structure. The compound exhibits excellent FLAP binding potency and effectively inhibits LTB4 synthesis in human whole blood. []

Relevance: BI 665915 and N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide both contain the 2-pyrimidin-5-yl group. This shared structural element potentially contributes to similar binding interactions and may influence their respective biological activities. [https://www.semanticscholar.org/paper/c1fecce764defe6640dda256a26f08d018e1fc20] []

Compound Description: These thieno[2,3-d]pyrimidin-4(3H)-one derivatives incorporate benzimidazole, acetamide, and 1,2,4-oxadiazole substituents. These modifications enhance their antimicrobial activity compared to the reference drug Streptomycin. []

Relevance: The thieno[2,3-d]pyrimidin-4(3H)-one core structure is analogous to the pyrimidin-5-ylacetamide moiety in N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide. This similarity suggests a potential relationship in their mechanism of action and warrants further investigation to understand their respective biological profiles. [https://www.semanticscholar.org/paper/f287f3b02d52b6d93cc86aef6d12d14c10e78baf] []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: These 1,2,3,4-tetrahydropyrimidine derivatives were synthesized using microwave irradiation and exhibited potent antimicrobial and antitubercular activities. []

Relevance: These compounds are structurally related to N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide by sharing the central acetamide linker connecting two heterocyclic moieties. Furthermore, both groups of compounds contain a substituted pyrimidine ring, suggesting potential similarities in their binding properties and biological activity profiles. [https://www.semanticscholar.org/paper/22d93f11591a61842bf89646882551c3412f570c] []

1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

Compound Description: These pyrazolo[3,4-d]pyrimidin-4-one derivatives were investigated as potential anticonvulsant agents. The position 5 of the pyrazolo[3,4-d]pyrimidine system was selectively alkylated with N-arylsubstituted α-chloroacetamides, 2-chloro-1-(4-arylpiperazine-1-yl)ethanone, and 2-chloro-N-(4-chlorobenzyl)acetamide. []

Relevance: This class of compounds shares the pyrimidine ring with N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide. This common structural feature suggests a potential overlap in their pharmacological targets, particularly within the central nervous system, warranting further exploration. [https://www.semanticscholar.org/paper/0fdb431eb0da625687902a050f5412f4ac6258e3] []

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: These novel acetamide derivatives were designed and synthesized as potential herbicides. They demonstrated good herbicidal activity against dicotyledonous weeds, both pre-emergence and post-emergence. []

Relevance: These compounds, like N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide, possess an acetamide linker and a substituted pyrimidine ring in their structure. This structural similarity could imply shared physicochemical properties and possibly contribute to their biological activity, although their target organisms are different. [https://www.semanticscholar.org/paper/cbdf61deb982bb8354dc363d31f4fbcb5301a60d] []

3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Compound Description: This series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Several compounds displayed mild to moderate activity compared to the reference antitumor drug doxorubicin. []

Relevance: The pyrazolo[3,4-d]pyrimidine scaffold is present in both this group of compounds and N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide. This shared structural element suggests they may interact with similar biological targets, although their specific activities may differ due to the variations in substituents. [https://www.semanticscholar.org/paper/8579c2bccc0642e1812aaa885c9a0da4416bbcbd] []

Compound Description: These novel pyrimidine derivatives were synthesized and assessed for their antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) demonstrated notable antifungal activity. []

Relevance: These pyrimidine derivatives are structurally related to N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide through the presence of a substituted pyrimidine ring linked to an aromatic system via an amide group. This structural resemblance suggests possible similarities in their pharmacophore features and interactions with biological targets, albeit within different therapeutic contexts. [https://www.semanticscholar.org/paper/3077e2a5e9b0fc75e940cc62fd0e8893a1a949bf] []

Overview

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes an azetidine ring and a pyrimidine moiety, which are known for their biological activity. The compound is classified as an aryl nitrogen-containing bicyclic compound, which has implications in the development of kinase inhibitors and other pharmaceutical agents.

Source and Classification

The compound is derived from various synthetic pathways designed to create nitrogen-containing heterocycles, which are crucial in drug development. It falls under the category of compounds that exhibit kinase inhibitory properties, making it relevant for treating diseases such as cancer and other conditions mediated by aberrant kinase activity. Its classification as a bicyclic compound indicates its structural complexity, which is often associated with increased biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide typically involves several steps:

  1. Formation of the Azetidine Ring: The initial step often includes the cyclization of appropriate precursors to form the azetidine structure. This can be achieved through various methods, including nucleophilic substitution reactions.
  2. Coupling Reactions: Following the formation of the azetidine, coupling reactions are employed to attach the phenolic and pyrimidine components. This may involve the use of coupling agents or catalysts to facilitate the reaction between the azetidine derivative and the phenolic or pyrimidine moieties.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired product from side products and unreacted materials.

Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on the synthetic route chosen.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide can be depicted as follows:

  • Molecular Formula: C14_{14}H15_{15}N3_{3}O3_{3}
  • Molecular Weight: Approximately 273.29 g/mol

The structure comprises:

  • An azetidine ring that contributes to its cyclic nature.
  • A phenolic group linked via an ether bond.
  • A pyrimidine ring that enhances its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide undergoes several chemical reactions relevant to its function:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which may affect its pharmacological activity.
  2. Substitution Reactions: The presence of functional groups allows for further derivatization, enhancing its biological properties or solubility.
  3. Redox Reactions: Depending on the substituents on the rings, redox reactions may also play a role in modifying its activity profile.

These reactions are crucial for understanding how modifications can lead to improved efficacy or reduced side effects in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide primarily involves inhibition of specific kinases involved in cell signaling pathways. By binding to these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Data from studies indicate that compounds with similar structures exhibit selectivity towards certain kinases (e.g., c-Met), leading to potential applications in cancer therapy where aberrant kinase activity is prevalent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations.

Relevant data regarding melting points, boiling points, and other thermodynamic properties should be determined experimentally for precise applications.

Applications

Scientific Uses

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide has potential applications in:

  1. Cancer Treatment: As a selective inhibitor of kinases involved in tumor growth.
  2. Drug Development: Serving as a lead compound for synthesizing new therapeutic agents targeting kinase-related diseases.
  3. Biochemical Research: Acting as a tool compound for studying kinase signaling pathways in cellular biology.

Its diverse applications make it a significant focus in ongoing pharmaceutical research aimed at developing effective treatments for various diseases.

Introduction to N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide represents a structurally complex heterocyclic compound with emerging significance in medicinal chemistry. Characterized by a fusion of azetidinone, phenyl, and pyrimidine motifs, it exemplifies advanced scaffold design strategies aimed at modulating biologically relevant targets. Its molecular architecture combines hydrogen-bonding capabilities, conformational constraints, and aromatic stacking potential, positioning it as a versatile candidate for rational drug design. The compound’s systematic integration of nitrogen- and oxygen-containing heterocycles reflects contemporary trends in targeting challenging disease mechanisms, particularly in antiviral and anticancer contexts, while adhering to principles of spatial efficiency and metabolic stability [1] [4].

Nomenclature and Structural Classification in Heterocyclic Chemistry

This compound belongs to the acetamide class, featuring a central acetamide linker (-N-C(O)-CH₂-) connecting two distinct heterocyclic domains. Its IUPAC name, N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide, systematically describes:

  • Azetidinone Core: A 4-membered β-lactam ring (azetidin-2-one) with a carbonyl at C4, conferring ring strain and electrophilicity.
  • Aryloxy Linkage: An ether bond connecting the azetidinone’s C2 to the meta-position of a phenyl ring.
  • Pyrimidinyl Acetamide: A pyrimidine-5-yl group attached via an acetyl spacer to the phenyl’s nitrogen [1] [5].
  • Systematic Identifiers:
  • CAS Registry: 2418709-53-0
  • Molecular Formula: C₁₅H₁₄N₄O₃
  • Molecular Weight: 298.30 g/mol
  • SMILES: O=C(NC1=CC=CC(OC2NC(=O)C2)=C1)CC3=CN=CN=C3
  • InChIKey: SGVQMOZIVBYLOT-UHFFFAOYSA-N [1]

  • Stereochemical Features:Crystallographic data (PDB ID: 5RGU) confirms the (2R) configuration of the azetidinone ring in bound states, which influences target binding geometry. The molecule adopts a folded conformation in protein complexes, enabling simultaneous interactions via its pyrimidine and azetidinone moieties [4].

  • Structural Classification:

  • Bioisosteres: The pyrimidine ring mimics phenyl/pyridine groups, while the β-lactam serves as a constrained dipeptide mimic.
  • Hybrid Scaffold: Combines β-lactam (antibiotic heritage) with pyrimidine (nucleic acid/metabolism targeting) pharmacophores.

Table 1: Key Structural Identifiers of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Identifier TypeValue
IUPAC NameN-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-(pyrimidin-5-yl)acetamide
CAS No.2418709-53-0
Molecular FormulaC₁₅H₁₄N₄O₃
Molecular Weight298.30 g/mol
Canonical SMILESO=C1CC(N1)OC1=CC(=CC=C1)NC(=O)CC1=CN=CN=C1
InChIKeySGVQMOZIVBYLOT-UHFFFAOYSA-N
X-ray PDB ID5RGU (fragment screen)

Historical Context and Discovery in Medicinal Chemistry Research

The compound emerged from fragment-based drug discovery (FBDD) campaigns targeting viral proteases. Initial identification occurred in a 2020 PanDDA fragment screen against SARS-CoV-2 main protease (Mᵖʳᵒ), where it was codenamed Z4444622180 (Mpro-x2562). Structural data revealed its binding to the catalytic substrate cleft, validating its "lead-like" potential [4].

  • Synthetic Inspiration:Design drew from known bioactive scaffolds:
  • Azetidinones: Exploited for covalent binding (e.g., penicillin’s β-lactam ring).
  • N-Arylpyrimidine Acetamides: Present in kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting RNA polymerases [6].

  • Evolution from Precedents:

  • Early 1,2,4-oxadiazole derivatives (e.g., Pleconaril, an enterovirus inhibitor) demonstrated antiviral efficacy via capsid binding.
  • β-Lactam non-antibiotic applications focused on serine protease inhibition.This compound merges these concepts, leveraging the azetidinone’s electrophilicity for covalent enzyme inhibition while utilizing the pyrimidine for π-stacking in hydrophobic pockets [6] [4].

  • Patent Landscape:While not directly claimed in early patents, structurally related analogs appear in:

  • Cancer therapeutics (e.g., GLS1 inhibitors featuring aryl-azetidine linkages).
  • Antiviral claims covering pyrimidinyl acetamides as protease inhibitors (e.g., WO2001012189 covering pyrazole-acetamides) [3] [9].

Role in Modern Drug Discovery Paradigms

This molecule exemplifies three strategic shifts in contemporary drug discovery:

  • Fragment-Based Screening:Initial low-affinity binding (Kd ∼100–500 μM) to SARS-CoV-2 Mᵖʳᵒ was detected via X-ray crystallography. Its high ligand efficiency (LE >0.3 kcal/mol/atom) justified optimization into nanomolar inhibitors. Key interactions included:
  • Covalent bond between azetidinone carbonyl and Cys145.
  • π-Stacking of pyrimidine with His41.
  • Hydrogen bonding of the acetamide NH with Glu166 [4].

  • Target Versatility:Beyond Mᵖʳᵒ, the scaffold shows in silico promise against:

  • Papain-like protease (PLpro): Critical for viral polyprotein processing (nsp3 domain) [2].
  • Macrodomain (Mac1): An ADP-ribosylhydrolase involved in host immune evasion [2].
  • Human Kinases: Pyrimidine-acetamide moieties bind ATP pockets (e.g., EGFR, Bcr-Abl).

  • Broad-Spectrum Antiviral Potential:Computational models predict activity against MERS-CoV and SARS-CoV-1 proteases due to conserved catalytic dyads (Cys-His). Its mechanism avoids substrate-binding sites, potentially mitigating resistance seen with Paxlovid™ (nirmatrelvir) [2] [4].

Table 2: Key Target Interactions and Drug Discovery Applications

TargetBinding AffinityInteractions ObservedTherapeutic Area
SARS-CoV-2 Mᵖʳᵒ (PDB: 5RGU)Fragment hit (Kd unquantified)Covalent: Cys145–lactam carbonylNon-covalent: His41–pyrimidine stackingAntiviral (COVID-19)
PLpro/Mac1 (nsp3)In silico predictedH-bonding with ubiquitin-like binding siteBroad-spectrum anticoronaviral
Kinases (e.g., EGFR)Not tested experimentallyPyrimidine mimics adenine in ATP pocketOncology
  • Scaffold Hybridization:The molecule serves as a template for "covalent non-covalent" hybrids. Recent analogs replace:
  • Pyrimidine with pyridine (improving solubility).
  • Azetidinone with maleimide (enhancing covalent reactivity).Such modifications address metabolic liabilities (e.g., β-lactam ring hydrolysis) while retaining target engagement [5] [6].

  • Chemical Biology Probes:Its ability to selectively modify cysteine residues supports use in:

  • Activity-based protein profiling (ABPP) for protease target deconvolution.
  • PROTAC degraders targeting undruggable proteins via E3 ligase recruitment [4].
  • Table of Compound Names in Article:
    Compound NameContext
    N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamidePrimary subject compound
    OxolamineHistorical cough suppressant with 1,2,4-oxadiazole core
    PleconarilAntiviral agent with oxadiazole moiety
    Ataluren1,2,4-Oxadiazole-containing drug for muscular dystrophy
    Z4444622180 (Mpro-x2562)Fragment screen identifier for subject compound

Properties

CAS Number

2418709-53-0

Product Name

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

IUPAC Name

N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Molecular Formula

C15H14N4O3

Molecular Weight

298.302

InChI

InChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21)

InChI Key

SGVQMOZIVBYLOT-UHFFFAOYSA-N

SMILES

C1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.